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molecular formula C20H16N2 B8508844 2,5-Bis(2-phenylethenyl)pyrazine

2,5-Bis(2-phenylethenyl)pyrazine

Cat. No. B8508844
M. Wt: 284.4 g/mol
InChI Key: MUIGGPOKWXIDNO-UHFFFAOYSA-N
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Patent
US04260757

Procedure details

A solution of pyrazine-2,5-dicarboxaldehyde in water is prepared by ozonolysis of 2,5-distyrylpyrazine in methanol. The ozonide is decomposed with aqueous bisulfite and the reaction mixture evaporated under vacuum at 30°. The residual aqueous solution of the dialdehyde is purified by extraction with ether--first while acidic, then while basic. From 2 g. of starting material there is obtained 15 ml of asolution of the dialdehyde (theory 0.96 g.). The pH isadjusted to pH 10-11 and 5 ml. of 2% aqueous potassium cyanide is added with cooling and stirring to dissipate the heat of reaction. There is an instantaneous formation of a red-brown precipitate turning black. Up to this point all operations have been conducted under an inert atmosphere and below 30°. The reaction mixture is heated 5 minutes on a steam bath. The pH is adjusted to 6.5. The product is collected as a red-brown solid and is dried in vacuum at 55° to give 0.3 g. of a black solid, soluble in alkali to give a deep maroon solution and soluble in acid. Anal. Calcd. for the nonamer (Formula I, n=7, X and Y=COOK) as its dodecahydrate: C54H33N18O20K3.12H2O: C, 40.80; H, 3.27; N, 15.87. Found: C, 41.16; H, 3.26; N, 15.78. Acid-base titration establishes the isoelectric point at pH 6.5. In acid, K of the formula is replaced by H.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ozonide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:9]1[CH:14]=[N:13][C:12]([CH:15]=CC2C=CC=CC=2)=[CH:11][N:10]=1)=CC1C=CC=CC=1.S(=O)(O)[O-:24].[OH2:27]>CO>[N:13]1[CH:14]=[C:9]([CH:1]=[O:27])[N:10]=[CH:11][C:12]=1[CH:15]=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C1=NC=C(N=C1)C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
ozonide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture evaporated under vacuum at 30°
CUSTOM
Type
CUSTOM
Details
The residual aqueous solution of the dialdehyde is purified by extraction with ether

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC(=C1)C=O)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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